Welcome to the BenchChem Online Store!
molecular formula C6H4Br2O B1293799 3,5-Dibromophenol CAS No. 626-41-5

3,5-Dibromophenol

Cat. No. B1293799
M. Wt: 251.9 g/mol
InChI Key: PZFMWYNHJFZBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868017B2

Procedure details

Pentabromophenol (1.0 g, 2.05 mmol) and AlCl3 (4.1 g, 30.75 mmol) were mixed in toluene (20 mL) and heated at reflux temperature under a nitrogen atmosphere overnight. The reaction mixture was cooled, cautiously added to ice, filtered and the filtrate was extracted with EtOAc (3×50 mL). The organics were dried (Na2SO4) and concentrated in vacuo. The residue obtained was purified by chromatography on silica gel with EtOAc:heptane (1:4, v/v) as eluent to afford the title compound as a white solid (230 mg, 0.91 mmol, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([OH:8])=[C:6](Br)[C:5]([Br:10])=[C:4](Br)[C:3]=1[Br:12].[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[Br:10][C:5]1[CH:6]=[C:7]([OH:8])[CH:2]=[C:3]([Br:12])[CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1O)Br)Br)Br)Br
Name
Quantity
4.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under a nitrogen atmosphere overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
cautiously added to ice
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with EtOAc:heptane (1:4, v/v) as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Br)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.91 mmol
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.